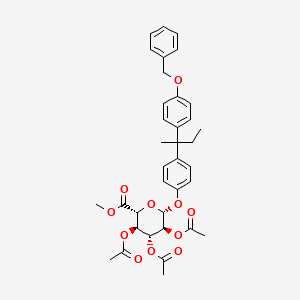
2,3,4-Tri-O-acetyl-alpha-D-glucuronide Bisphenol B Monobenzyl Ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,4-Tri-O-acetyl-alpha-D-glucuronide Bisphenol B Monobenzyl Ether is a complex organic compound that combines the structural features of glucuronic acid derivatives and bisphenol B
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4-Tri-O-acetyl-alpha-D-glucuronide Bisphenol B Monobenzyl Ether typically involves multiple steps:
Acetylation of Glucuronic Acid: The glucuronic acid is first acetylated to form 2,3,4-Tri-O-acetyl-alpha-D-glucuronide. This step usually involves the use of acetic anhydride and a catalyst such as pyridine.
Formation of Bisphenol B Monobenzyl Ether: Bisphenol B is reacted with benzyl chloride in the presence of a base like sodium hydroxide to form Bisphenol B Monobenzyl Ether.
Coupling Reaction: The final step involves coupling the acetylated glucuronic acid derivative with Bisphenol B Monobenzyl Ether. This can be achieved using a coupling agent such as dicyclohexylcarbodiimide (DCC) in an appropriate solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-scale equipment for reactions, separations, and purifications.
Chemical Reactions Analysis
Types of Reactions
2,3,4-Tri-O-acetyl-alpha-D-glucuronide Bisphenol B Monobenzyl Ether can undergo various chemical reactions, including:
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the free hydroxyl groups.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Substitution: The benzyl ether group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can use sodium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Substitution reactions may involve reagents like sodium hydride and various alkyl halides.
Major Products
Hydrolysis: Produces free glucuronic acid derivatives and bisphenol B.
Oxidation: Can yield oxidized derivatives with additional functional groups.
Substitution: Results in modified ether derivatives with different substituents.
Scientific Research Applications
2,3,4-Tri-O-acetyl-alpha-D-glucuronide Bisphenol B Monobenzyl Ether has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 2,3,4-Tri-O-acetyl-alpha-D-glucuronide Bisphenol B Monobenzyl Ether involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, influencing various biochemical pathways. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2,3,4-Tri-O-acetyl-alpha-D-glucuronide: A simpler derivative without the bisphenol B moiety.
Bisphenol B Monobenzyl Ether: Lacks the glucuronic acid derivative component.
2,3,4-Tri-O-acetyl-beta-D-glucuronide methyl ester: Another glucuronic acid derivative with different ester groups.
Uniqueness
2,3,4-Tri-O-acetyl-alpha-D-glucuronide Bisphenol B Monobenzyl Ether is unique due to its combined structural features, which allow it to participate in a wider range of chemical reactions and biological interactions compared to its individual components or simpler derivatives.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C36H40O11 |
|---|---|
Molecular Weight |
648.7 g/mol |
IUPAC Name |
methyl (2R,3R,4R,5S,6R)-3,4,5-triacetyloxy-6-[4-[2-(4-phenylmethoxyphenyl)butan-2-yl]phenoxy]oxane-2-carboxylate |
InChI |
InChI=1S/C36H40O11/c1-7-36(5,26-13-17-28(18-14-26)42-21-25-11-9-8-10-12-25)27-15-19-29(20-16-27)46-35-33(45-24(4)39)31(44-23(3)38)30(43-22(2)37)32(47-35)34(40)41-6/h8-20,30-33,35H,7,21H2,1-6H3/t30-,31-,32-,33+,35+,36?/m1/s1 |
InChI Key |
AZLWFRWHSDZNCL-PVODKDJUSA-N |
Isomeric SMILES |
CCC(C)(C1=CC=C(C=C1)OCC2=CC=CC=C2)C3=CC=C(C=C3)O[C@@H]4[C@H]([C@@H]([C@H]([C@@H](O4)C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CCC(C)(C1=CC=C(C=C1)OCC2=CC=CC=C2)C3=CC=C(C=C3)OC4C(C(C(C(O4)C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


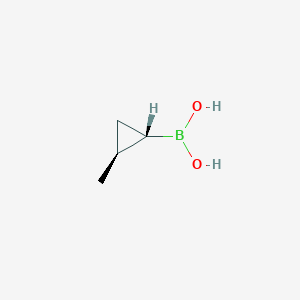
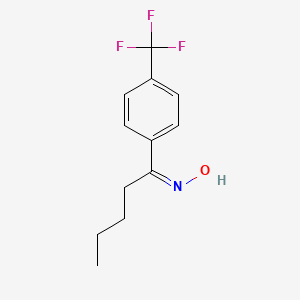
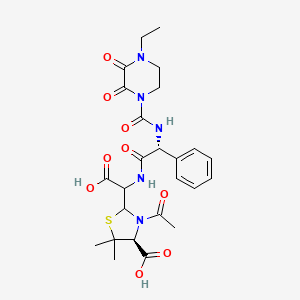
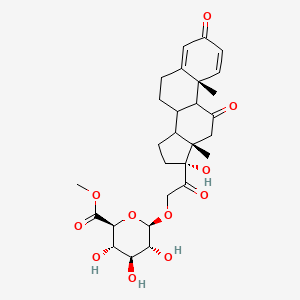
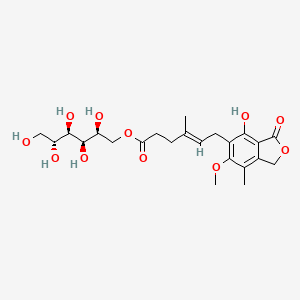

![b-D-Glucopyranoside,3-hydroxy-5-[2-(3-hydroxy-4-methoxyphenyl)ethenyl]phenyl,2-(3,4,5-trihydroxybenzoate), (E)-](/img/structure/B13850545.png)
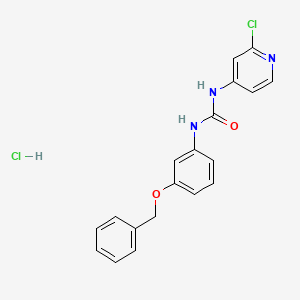
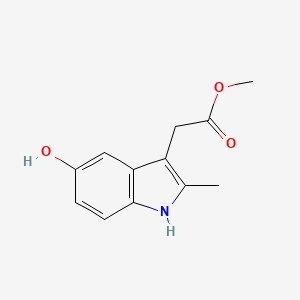
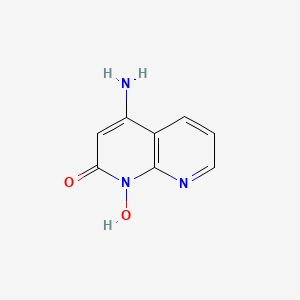

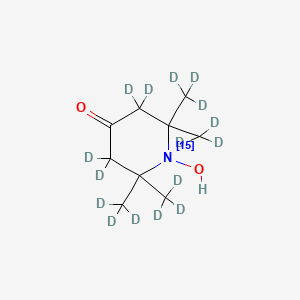
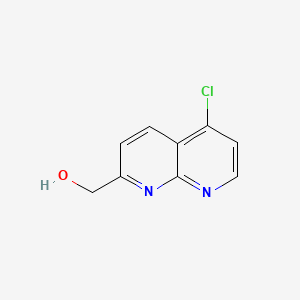
![4-Methylbenzo[4,5]imidazo[1,2-b]pyrido[1,2-d][1,2,4]thiadiazin-3-ol](/img/structure/B13850579.png)
